An In-depth Technical Guide to N-octylbenzenesulfonamide (CAS 16358-32-0)
An In-depth Technical Guide to N-octylbenzenesulfonamide (CAS 16358-32-0)
This guide provides a comprehensive technical overview of N-octylbenzenesulfonamide, a molecule of interest within the broader class of benzenesulfonamides. While specific data for this particular compound is limited in publicly accessible literature, this document synthesizes information from closely related analogs and the well-documented activities of the benzenesulfonamide scaffold to provide researchers, scientists, and drug development professionals with a foundational understanding of its properties, potential applications, and relevant experimental considerations.
Introduction and Molecular Overview
N-octylbenzenesulfonamide (CAS 16358-32-0) is an organic compound featuring a benzene ring and a sulfonamide group, with an octyl chain attached to the nitrogen atom. The benzenesulfonamide moiety is a well-established pharmacophore, forming the backbone of numerous therapeutic agents due to its ability to mimic a tetrahedral transition state and engage in key hydrogen bonding interactions with biological targets.[1][2] The presence of the N-octyl group imparts significant lipophilicity to the molecule, which can profoundly influence its physicochemical properties, biological activity, and potential applications, particularly in polymer science and as a modulator of biological membranes.
This guide will navigate the known and extrapolated characteristics of N-octylbenzenesulfonamide, offering insights into its synthesis, potential as a plasticizer, and its prospective role in drug discovery as an enzyme inhibitor.
Physicochemical and Spectroscopic Profile
Detailed experimental data for N-octylbenzenesulfonamide is not widely available. However, we can infer its properties based on its structure and data from close analogs, such as N-butylbenzenesulfonamide.
| Property | Value / Expected Value | Source / Rationale |
| CAS Number | 16358-32-0 | |
| Molecular Formula | C₁₄H₂₃NO₂S | [3] |
| Molecular Weight | 269.4 g/mol | [3] |
| Appearance | Expected to be an oily, colorless liquid | Based on N-butylbenzenesulfonamide[4] |
| Boiling Point | > 300 °C | Extrapolated from N-butylbenzenesulfonamide (314 °C)[4] |
| Solubility | Slight in water; Soluble in organic solvents | Based on N-butylbenzenesulfonamide[4] |
Spectroscopic Characterization
While specific spectra for N-octylbenzenesulfonamide are not available, the following provides an expected spectroscopic profile for its characterization.[5][6][7]
-
¹H NMR: Expected signals would include aromatic protons on the benzene ring (typically in the δ 7.5-8.0 ppm range), a triplet corresponding to the methylene group attached to the nitrogen (around δ 3.0-3.2 ppm), a broad signal for the N-H proton, and a series of multiplets for the remaining methylene groups of the octyl chain, culminating in a triplet for the terminal methyl group (around δ 0.8-0.9 ppm).
-
¹³C NMR: Aromatic carbons would appear in the δ 125-140 ppm region. The methylene carbon attached to the nitrogen would be expected around δ 43-45 ppm, with the other aliphatic carbons appearing at higher fields.
-
IR Spectroscopy: Characteristic peaks would include N-H stretching (around 3300 cm⁻¹), C-H stretching of the aromatic ring (>3000 cm⁻¹) and the alkyl chain (<3000 cm⁻¹), S=O stretching (asymmetric and symmetric, around 1350 and 1160 cm⁻¹, respectively), and C=C stretching of the aromatic ring (around 1600 and 1480 cm⁻¹).
-
Mass Spectrometry: In electrospray ionization in negative mode (ESI-), fragmentation may yield a sulfoxylate anion (m/z 65) as observed in related N-alkylbenzenesulfonamides.[8]
Synthesis and Characterization Workflow
Synthetic Approach
The synthesis of N-octylbenzenesulfonamide is anticipated to follow a standard nucleophilic substitution reaction. A plausible and widely used method involves the reaction of benzenesulfonyl chloride with octylamine. This reaction is a variation of the Schotten-Baumann reaction.[8]
Caption: Mechanism of action of N-octylbenzenesulfonamide as a plasticizer.
The polarity of the plasticizer plays a crucial role in its effectiveness and compatibility with the polymer matrix. [1]
Drug Discovery and Development
The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. [2][9]These activities often stem from the ability of the sulfonamide group to act as a zinc-binding group in metalloenzymes. [10][11] Potential Therapeutic Areas:
-
Anticancer: Many benzenesulfonamide derivatives are potent inhibitors of carbonic anhydrases (CAs), particularly the tumor-associated isoform CA IX. [10][12]By inhibiting CA IX, these compounds can disrupt the pH regulation in hypoxic tumors, leading to apoptosis.
-
Anti-inflammatory: Some benzenesulfonamides have shown significant anti-inflammatory properties. [13]* Antimicrobial: The sulfonamide core is famous for its antibacterial properties (sulfa drugs). Newer derivatives also show promise against various microbes and can inhibit biofilm formation. [10][14]* Neurological Disorders: Benzenesulfonamides have been investigated as inhibitors of cholinesterases, which is a therapeutic strategy for Alzheimer's disease. [6][7]
Caption: Potential mechanism of anticancer activity via CA IX inhibition.
The long N-octyl chain of N-octylbenzenesulfonamide would likely enhance its interaction with hydrophobic pockets in target enzymes or facilitate its passage through cell membranes.
Safety and Handling
A specific Safety Data Sheet (SDS) for N-octylbenzenesulfonamide is not readily available. The following recommendations are based on the SDS for the closely related N-butylbenzenesulfonamide. [4]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. [15]* Handling: Use in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray. Wash hands and any exposed skin thoroughly after handling. [15][16]* Storage: Keep in a dry, cool, and well-ventilated place. Keep the container tightly closed. Store in an area designated for corrosives. [16]* Incompatible Materials: Strong oxidizing agents and strong bases. [4][16]* First Aid:
-
Inhalation: Move to fresh air.
-
Skin Contact: Wash off immediately with plenty of water.
-
Eye Contact: Rinse cautiously with water for several minutes.
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Seek medical attention if you feel unwell. [15]
-
Experimental Protocols
The following are representative protocols that can be adapted for the synthesis and evaluation of N-octylbenzenesulfonamide.
Protocol 1: Synthesis of N-octylbenzenesulfonamide
Objective: To synthesize N-octylbenzenesulfonamide from benzenesulfonyl chloride and octylamine.
Materials:
-
Benzenesulfonyl chloride
-
Octylamine
-
Pyridine (or triethylamine)
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate (for elution)
Procedure:
-
In a round-bottom flask under a nitrogen atmosphere, dissolve octylamine (1.0 eq.) and pyridine (1.2 eq.) in DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of benzenesulfonyl chloride (1.1 eq.) in DCM to the flask dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with 1 M HCl.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes.
-
Combine the fractions containing the pure product and concentrate to yield N-octylbenzenesulfonamide.
-
Characterize the final product using NMR, IR, and mass spectrometry.
Protocol 2: In Vitro Carbonic Anhydrase Inhibition Assay
Objective: To determine the inhibitory activity of N-octylbenzenesulfonamide against a human carbonic anhydrase isoform (e.g., hCA II or hCA IX).
Materials:
-
Human carbonic anhydrase (recombinant)
-
4-Nitrophenyl acetate (NPA) as substrate
-
N-octylbenzenesulfonamide (dissolved in DMSO)
-
Tris buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of N-octylbenzenesulfonamide in DMSO. Create a series of dilutions in the assay buffer.
-
In a 96-well plate, add the enzyme solution to each well.
-
Add the different concentrations of N-octylbenzenesulfonamide to the wells. Include a positive control (a known CA inhibitor like acetazolamide) and a negative control (DMSO vehicle).
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the substrate, 4-nitrophenyl acetate.
-
Immediately measure the absorbance at 400 nm every 30 seconds for 10-15 minutes. The rate of NPA hydrolysis to 4-nitrophenol is proportional to the enzyme activity.
-
Calculate the initial reaction rates for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of enzyme activity) from the dose-response curve.
Conclusion
N-octylbenzenesulfonamide is a molecule with significant, albeit largely unexplored, potential. Drawing from the extensive research on the benzenesulfonamide class and its N-alkyl derivatives, it is reasonable to postulate its utility as a plasticizer in polymer applications and as a bioactive compound in various therapeutic areas, including oncology and infectious diseases. The long alkyl chain is a key structural feature that warrants further investigation into its influence on the compound's properties and activities. This guide serves as a foundational resource to stimulate and support future research into this promising chemical entity.
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